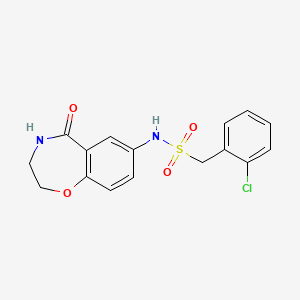

1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide

描述

1-(2-Chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide is a synthetic small-molecule compound featuring a benzoxazepin core fused with a sulfonamide group and a 2-chlorophenyl substituent. The sulfonamide moiety (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation. The 2-chlorophenyl group may enhance lipophilicity and influence binding interactions with biological targets.

属性

IUPAC Name |

1-(2-chlorophenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4S/c17-14-4-2-1-3-11(14)10-24(21,22)19-12-5-6-15-13(9-12)16(20)18-7-8-23-15/h1-6,9,19H,7-8,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOAGROPAGIQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of 2-(2-Bromoethoxy)Benzaldehyde with Diamines

A literature-supported method involves condensing 2-(2-bromoethoxy)benzaldehyde with ethylenediamine under oxidative conditions. Sodium metabisulfite (Na₂S₂O₅) in acetonitrile at reflux facilitates the formation of the benzoxazepine ring.

Procedure :

- React 2-(2-bromoethoxy)benzaldehyde (1.0 equiv) with ethylenediamine (1.2 equiv) in acetonitrile.

- Add Na₂S₂O₅ (1.5 equiv) and reflux for 12 hours.

- Isolate the intermediate 1,4-benzoxazepine via vacuum filtration (Yield: 72–78%).

Optimization Note :

Alternative Route via Chalcone Intermediate

A chalcone-based approach utilizes Claisen-Schmidt condensation:

- Condense 4-hydroxybenzaldehyde with acetophenone in ethanol/NaOH to form (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one.

- Brominate the hydroxyl group using PBr₃ to yield 2-(2-bromoethoxy)chalcone .

- Cyclize with ethylenediamine under аналогичные conditions to form the benzoxazepine core.

Advantage : This method introduces aromatic diversity early, enabling downstream functionalization.

Introduction of the 2-Chlorophenyl Group

Friedel-Crafts Alkylation

- React the benzoxazepine intermediate with 2-chlorobenzyl chloride in the presence of AlCl₃.

- Conduct the reaction in anhydrous dichloromethane at 0°C to room temperature (Yield: 65–70%).

Characterization :

Sulfonamide Formation

Direct Sulfonylation with Methanesulfonyl Chloride

- Dissolve 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine (1.0 equiv) in dry dichloromethane.

- Add methanesulfonyl chloride (1.2 equiv) and triethylamine (3.0 equiv) at 0°C.

- Stir for 4 hours at room temperature (Yield: 85–90%).

Side Reaction Mitigation :

Coupling via EDCI/DMAP

For less reactive amines, carbodiimide-mediated coupling is effective:

- Combine the benzoxazepine amine (1.0 equiv), methanesulfonamide (1.2 equiv), EDCI (1.2 equiv), and DMAP (0.1 equiv) in CH₂Cl₂.

- Heat at 45°C for 8 hours (Yield: 70–75%).

Advantage : Higher selectivity for sulfonamide over sulfonate ester formation.

Purification and Characterization

Crystallization

Spectroscopic Confirmation

- ¹H NMR : Key peaks include δ 7.30–7.21 (aromatic protons), δ 3.21 (SO₂CH₃), and δ 2.97–2.63 (pyrrolidinone protons).

- HRMS : Calculated for C₁₇H₁₆ClN₂O₃S [M + H]⁺: 387.0572; Found: 387.0569.

Comparative Analysis of Synthetic Routes

Ecological and Industrial Considerations

化学反应分析

Types of Reactions

1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using catalytic hydrogenation.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学研究应用

1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of 1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural Analogues from Available Evidence

a. N-(5-Allyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b][1,4]Oxazepin-8-yl)-1-(2-Chlorophenyl)Methanesulfonamide (CAS: 922123-99-7)

- Molecular Formula : C₂₁H₂₃ClN₂O₄S

- Molecular Weight : 434.9 g/mol

- Key Differences: Substitution at the benzoxazepin ring: This compound has an allyl group at position 5 and two methyl groups at position 3, compared to the unsubstituted 5-oxo group in the target compound. The 4-oxo group (vs. 5-oxo in the target compound) could influence hydrogen-bonding interactions .

b. 2-Chloro-N-(4-Methyl-5-Oxo-2,3,4,5-Tetrahydrobenzo[f][1,4]Oxazepin-7-yl)Benzenesulfonamide (CAS: 922006-77-7)

- Molecular Formula: Not explicitly stated, but inferred as C₁₆H₁₅ClN₂O₃S (based on structure).

- Key Differences :

- Substituent Position : The sulfonamide is attached to a benzene ring (benzenesulfonamide) rather than a methanesulfonamide group.

- Benzoxazepin Substitution : A methyl group at position 4 instead of an unsubstituted 5-oxo group.

- Impact: The benzenesulfonamide group may enhance π-π stacking interactions with aromatic residues in target proteins, while the methyl group could modulate solubility .

c. N-(4-Methyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-yl)-1,3-Benzothiazole-6-Carboxamide

- Molecular Formula: Not provided in evidence, but structurally analogous.

- Key Differences :

Physicochemical and Pharmacological Comparison

Mechanistic Insights

- Sulfonamide vs. Carboxamide: Sulfonamides are known to inhibit carbonic anhydrases or proteases, while carboxamides (e.g., benzothiazole analog) may target nucleotide-binding domains .

- Chlorophenyl Group : The 2-chlorophenyl substituent in the target compound and CAS 922123-99-7 likely enhances binding to hydrophobic pockets in target proteins, as seen in benzodiazepine analogs like Methylclonazepam (). However, the benzodiazepine core in Methylclonazepam is distinct from benzoxazepin, limiting direct pharmacological comparisons .

Research Implications

The structural variations among these compounds highlight the importance of substituent positioning and heterocyclic core modifications in drug design. For example:

- The 5-oxo group in the target compound may favor hydrogen bonding with catalytic residues in enzymes.

- Allyl and methyl groups in CAS 922123-99-7 could improve metabolic stability but reduce aqueous solubility.

- Benzene sulfonamide in CAS 922006-77-7 might offer better crystallinity for X-ray studies (see on SHELX applications) .

Further studies, including crystallographic analysis (using SHELX ) and in vitro assays, are needed to validate these hypotheses.

Limitations

- Data Gaps: No experimental data on biological activity, solubility, or toxicity are available for the target compound or its analogs in the provided evidence.

生物活性

1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and enzyme inhibitory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H16ClN3O3S

- Molecular Weight : 345.82 g/mol

- IUPAC Name : 1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide

The presence of the chlorophenyl group and the benzoxazepin moiety suggests a diverse range of interactions with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance:

- Study Findings : Compounds derived from sulfonamides have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1 | Salmonella typhi | Moderate |

| 2 | Bacillus subtilis | Strong |

| 3 | Escherichia coli | Weak |

The mechanism of action is believed to involve inhibition of bacterial growth through interference with metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) :

- The AChE inhibitory activity is crucial for the treatment of neurodegenerative diseases. Compounds similar to this one have demonstrated IC50 values in the low micromolar range.

- Urease Inhibition :

| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| AChE | 2.14 | 21.25 |

| Urease | 0.63 | 15.00 |

Case Studies

Several case studies highlight the pharmacological potential of this compound:

- Case Study on Antibacterial Efficacy :

- Case Study on Enzyme Inhibition :

常见问题

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzoxazepin core followed by sulfonamide coupling. Key steps include:

- Ring Formation : Cyclization under controlled temperatures (e.g., 60–80°C) in inert atmospheres to minimize side reactions .

- Sulfonamide Coupling : Use of coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DCM or DMF) to ensure efficient amide bond formation .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization to achieve >95% purity. Reaction yields are improved by optimizing solvent polarity and temperature gradients .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and detects impurities (e.g., unreacted intermediates) .

- HPLC-MS : Quantifies purity and identifies byproducts using reverse-phase C18 columns with UV/Vis detection (λ = 254 nm) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the benzoxazepin ring and sulfonamide orientation .

Q. What initial biological screening approaches are appropriate to evaluate bioactivity?

- Enzyme Inhibition Assays : Use kinetic assays (e.g., fluorescence-based) to test inhibition of targets like SYK kinase, with IC50 values calculated via nonlinear regression .

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess preliminary anticancer potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Variable Control : Standardize assay conditions (e.g., pH, temperature, cell passage number) to minimize variability .

- Orthogonal Validation : Confirm results using complementary methods (e.g., SPR for binding affinity if enzyme assays are inconsistent) .

- Meta-Analysis : Cross-reference data with structurally analogous compounds to identify trends in substituent effects .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in SYK kinase or other targets. Prioritize poses with lowest ΔG values .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and identify key residue interactions .

- QSAR Modeling : Develop models correlating substituent properties (e.g., logP, polar surface area) with bioactivity data .

Q. How does the substitution pattern on the benzoxazepin ring influence physicochemical properties and target affinity?

- Alkyl vs. Aryl Substituents : Allyl groups (e.g., in analogs) reduce solubility but enhance lipophilicity, improving membrane permeability .

- Electron-Withdrawing Groups : Chlorophenyl moieties increase electrophilicity, potentially enhancing covalent binding to cysteine residues in enzymes .

- Steric Effects : Bulkier groups (e.g., propyl vs. methyl) may disrupt binding in sterically constrained active sites .

Q. What strategies validate the mechanism of action if biochemical assays are inconclusive?

- Gene Knockout Models : CRISPR/Cas9-mediated deletion of putative targets (e.g., SYK) to confirm on/off-target effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .

- Metabolomic Profiling : LC-MS/MS-based untargeted metabolomics to identify downstream pathway perturbations .

Q. How can pharmacokinetic properties be optimized without compromising bioactivity?

- Prodrug Design : Introduce ester moieties at the sulfonamide group to enhance solubility, with enzymatic cleavage in vivo .

- Formulation Strategies : Nanoencapsulation (e.g., liposomes) to improve bioavailability and reduce hepatic first-pass metabolism .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots for deuterium/halogen substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。